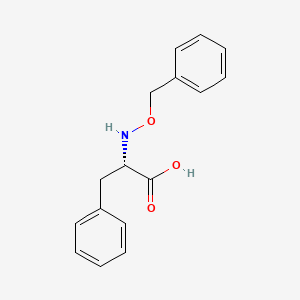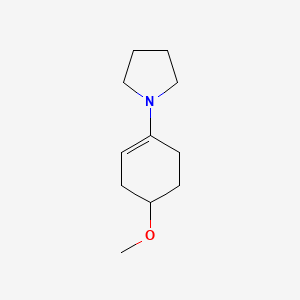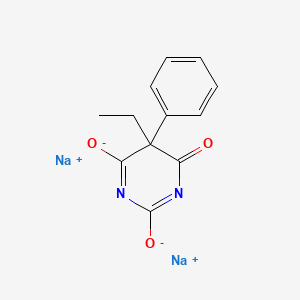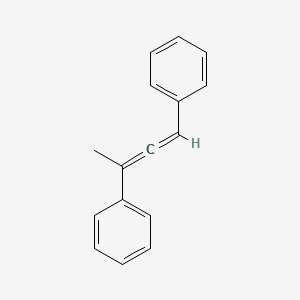
1,3-Diphenylbuta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylbuta-1,2-diene is an organic compound with the molecular formula C16H14. It is a member of the butadiene family, characterized by the presence of two phenyl groups attached to a butadiene backbone. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenylbuta-1,2-diene can be synthesized through various methods, one of which is the ene-yne cross-metathesis . This method involves the reaction of alkynes with ethylene in the presence of a ruthenium catalyst. The reaction is typically carried out under 3 atm of ethylene at 100°C . Another method involves the stereoselective synthesis of conjugated dienes, which can be achieved through transition metal-catalyzed reactions such as nickel-catalyzed multicomponent coupling .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of transition metal catalysts, such as ruthenium and nickel, allows for high yields and selectivity in the production process. The reaction conditions are optimized to ensure the formation of the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylbuta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,3-Diphenylbuta-1,2-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its conjugated diene structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving conjugated dienes and their interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves the use of this compound as a starting material.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenylbuta-1,2-diene involves its interaction with various molecular targets and pathways. The conjugated diene structure allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The compound can undergo cycloaddition reactions, forming cyclic structures that can interact with biological targets. Additionally, its ability to participate in redox reactions makes it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenylbuta-1,3-diene
- 1,2-Diphenylbuta-1,3-diene
- 2,3-Diphenylbuta-1,3-diene
Uniqueness
1,3-Diphenylbuta-1,2-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other diphenylbutadienes, it has a different arrangement of double bonds and phenyl groups, leading to variations in its electronic structure and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
53544-89-1 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,13H,1H3 |
Clave InChI |
MQXXNCCKIMJYBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


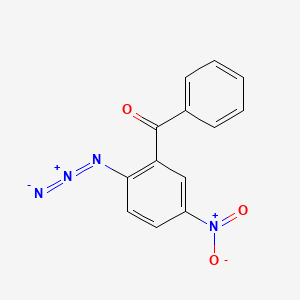
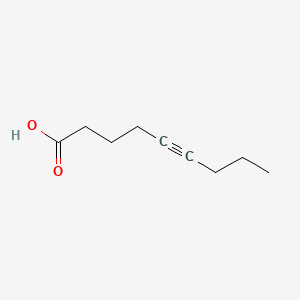
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
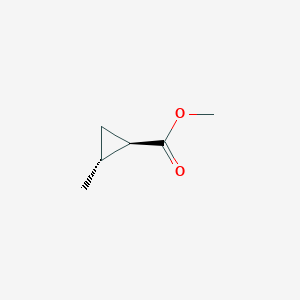

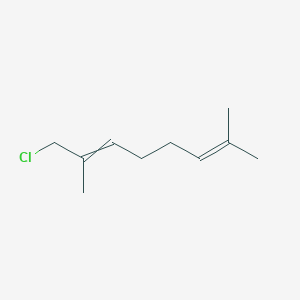
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
